molecular formula C12H14O B2782666 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde CAS No. 74563-58-9

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde

Cat. No.: B2782666
CAS No.: 74563-58-9
M. Wt: 174.243
InChI Key: JJRXPYDLZMZJCY-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially saturated naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde typically involves the reduction of 1-naphthaldehyde followed by a series of chemical transformations. One common method includes the hydrogenation of 1-naphthaldehyde to form 1,2,3,4-tetrahydronaphthalen-1-ylmethanol, which is then oxidized to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation and oxidation processes are scaled up for industrial synthesis, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid.

    Reduction: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid
  • 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
  • 1,2,3,4-Tetrahydronaphthalen-2-ol

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its specific position of the aldehyde group on the tetrahydronaphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,9,11H,3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXPYDLZMZJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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